16-Oxoprometaphanine
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Overview
Description
16-Oxoprometaphanine is an organic compound with the chemical formula C20H23NO6 and a molecular weight of 373.4 g/mol . It is a yellow crystalline solid that dissolves in some organic solvents to form deep red solutions . This compound is widely used in the fluorescent dye industry, particularly as a marker in fluorescence microscopy to study the distribution and transport of biomolecules in cells and tissues .
Preparation Methods
16-Oxoprometaphanine can be synthesized through various methods. One common method involves the reaction of benzoyl azide with 3-(2-pyridyl)propionic acid sodium salt . By altering the reaction conditions and the ratio of reactants, different derivatives of this compound can be synthesized . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
16-Oxoprometaphanine undergoes several types of chemical reactions, including:
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, chloroform, and ethyl acetate, as well as catalysts and specific temperature and pressure conditions . Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
16-Oxoprometaphanine has several scientific research applications:
Mechanism of Action
The mechanism of action of 16-Oxoprometaphanine involves its interaction with specific molecular targets and pathways. It acts as a fluorescent marker by binding to biomolecules and emitting fluorescence under specific conditions . This property is utilized in fluorescence microscopy to visualize and study the distribution and transport of biomolecules in cells and tissues . In cancer research, it has been observed to exert therapeutic effects by interacting with cellular pathways involved in cancer cell proliferation and apoptosis.
Comparison with Similar Compounds
16-Oxoprometaphanine is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
16-Oxohasubanonine: Another hasubanan alkaloid obtained from Stephania japonica.
Stephasunoline: A hasubanan alkaloid that can be converted into metaphanine via prometaphanine.
These compounds share similar structural features but differ in their specific chemical properties and applications .
Properties
IUPAC Name |
(1R,8S,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraene-11,16-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-21-15(23)10-19-8-7-14(26-3)18(24)20(19,21)9-12(22)11-5-6-13(25-2)17(27-4)16(11)19/h5-7,12,22H,8-10H2,1-4H3/t12-,19+,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLACZJGCNXVIAX-NXXCRTJYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC23C1(CC(C4=C2C(=C(C=C4)OC)OC)O)C(=O)C(=CC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C[C@@]23[C@@]1(C[C@@H](C4=C2C(=C(C=C4)OC)OC)O)C(=O)C(=CC3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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